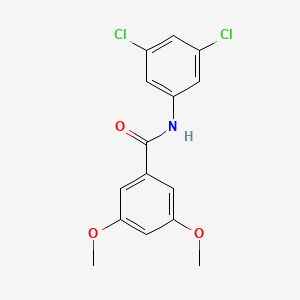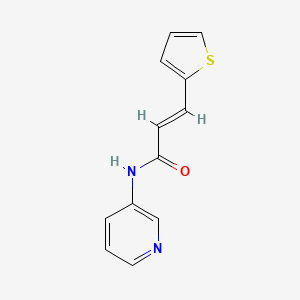
1-(3-methoxybenzyl)-4-nitro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methoxybenzyl)-4-nitro-1H-pyrazole, also known as MNBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. MNBP is a pyrazole derivative that has been synthesized through various methods and has been found to exhibit promising biological activities.
Mécanisme D'action
The mechanism of action of 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole is still under investigation. However, it has been proposed that 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole exerts its biological activities through the inhibition of various enzymes and signaling pathways. 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of the immune response.
Biochemical and Physiological Effects:
1-(3-methoxybenzyl)-4-nitro-1H-pyrazole has been found to have several biochemical and physiological effects. 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole has also been found to increase the production of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole has been found to decrease the levels of oxidative stress markers, such as malondialdehyde (MDA).
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-methoxybenzyl)-4-nitro-1H-pyrazole has several advantages for lab experiments. 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole is a stable compound that can be easily synthesized in large quantities. 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole has also been found to exhibit low toxicity, making it a safe compound for in vitro and in vivo experiments. However, 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole has some limitations, such as its low solubility in aqueous solutions, which can affect its bioavailability.
Orientations Futures
1-(3-methoxybenzyl)-4-nitro-1H-pyrazole has shown promising results in various studies, and there are several future directions that can be explored. One potential direction is to investigate the potential of 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate the potential of 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole as a chemopreventive agent for the prevention of cancer. Additionally, the development of 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole analogs with improved solubility and bioavailability can be explored.
Méthodes De Synthèse
1-(3-methoxybenzyl)-4-nitro-1H-pyrazole can be synthesized through several methods, including the condensation reaction of 3-methoxybenzaldehyde and 4-nitroacetophenone in the presence of hydrazine hydrate. Another method involves the reaction of 3-methoxybenzyl chloride and 4-nitropyrazole in the presence of a base. The synthesis of 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole has been optimized to obtain a high yield of the compound.
Applications De Recherche Scientifique
1-(3-methoxybenzyl)-4-nitro-1H-pyrazole has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer activities. 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole has also been shown to have a protective effect on the liver and kidneys. Additionally, 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole has been found to possess antimicrobial activity against various bacteria and fungi.
Propriétés
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-17-11-4-2-3-9(5-11)7-13-8-10(6-12-13)14(15)16/h2-6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQPFIIYVYBRML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxybenzyl)-4-nitro-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-2-[(3-methyl-2-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5802123.png)
![N'-{[1-(3-bromobenzyl)-1H-indol-3-yl]methylene}-4-tert-butylbenzenesulfonohydrazide](/img/structure/B5802132.png)


![1-(4-fluorophenyl)-4-[(4-methylphenyl)carbonothioyl]piperazine](/img/structure/B5802146.png)
![2-(4-chlorophenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine](/img/structure/B5802153.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5802165.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5802167.png)
![ethyl 4-methyl-2-[(2-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5802175.png)

![2-[(4-chlorophenoxy)methyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5802195.png)
![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5802209.png)
![methyl 2-chloro-5-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B5802216.png)